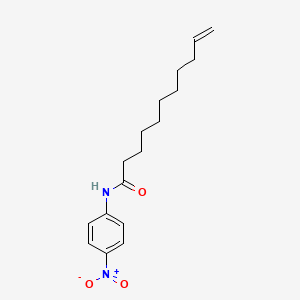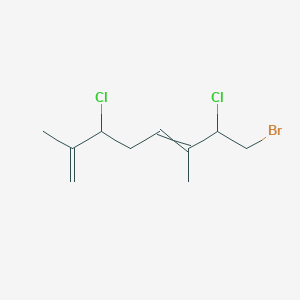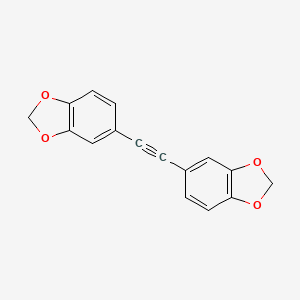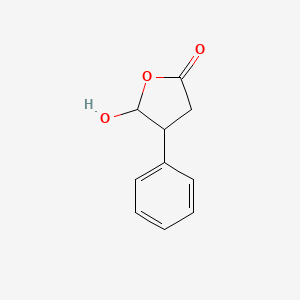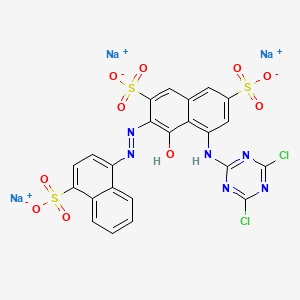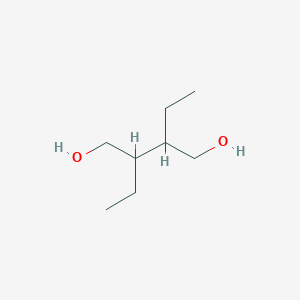
2,3-Diethylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, specifically branched alkanes, which are known for their varied chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
On an industrial scale, the production of diols often involves the hydrogenation of alkynes. For example, the hydrogenation of 2-butyne-1,4-diol can yield this compound under specific conditions . This process typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are frequently employed for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,3-Diethylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of 2,3-Diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, which affects the compound’s reactivity and interactions with other molecules. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons, often facilitated by a catalyst .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol with similar properties but a different structure.
2,3-Dimethylbutane-1,4-diol: A compound with similar functional groups but different branching.
2,3-Dibromo-2-butene-1,4-diol: A halogenated diol with distinct chemical properties
Uniqueness
2,3-Diethylbutane-1,4-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various applications.
Properties
CAS No. |
74854-18-5 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
ZCKVAJCGPPVONU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


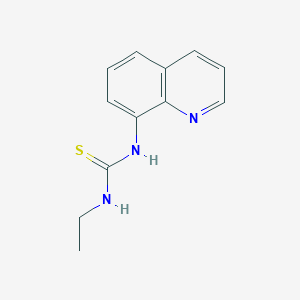
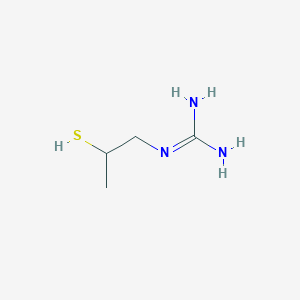
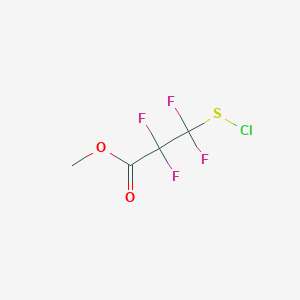

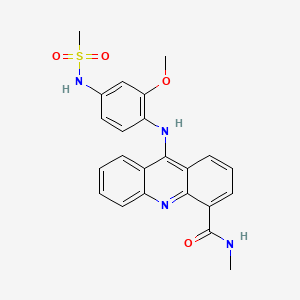
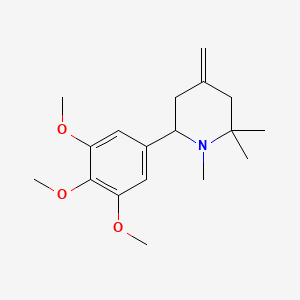

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

